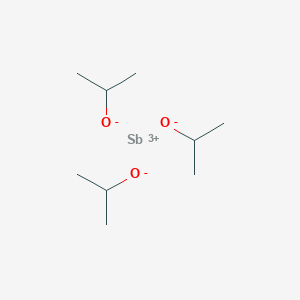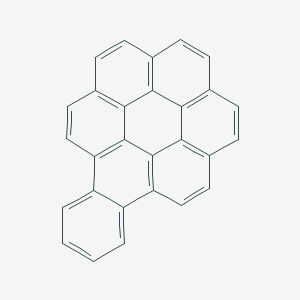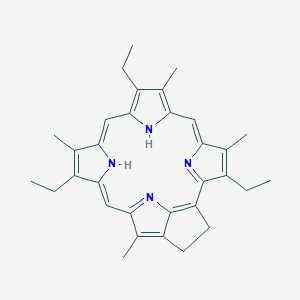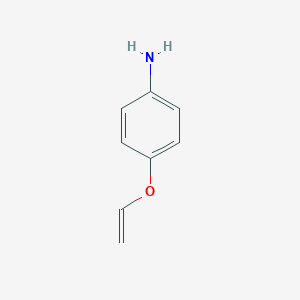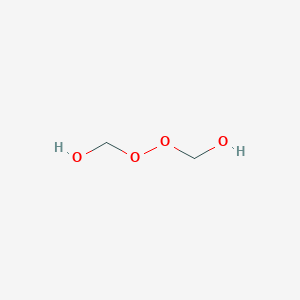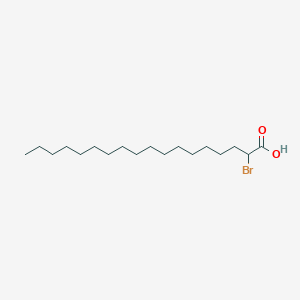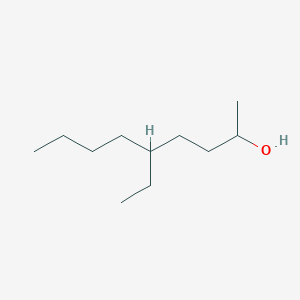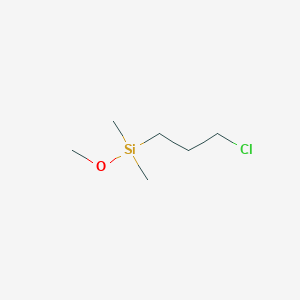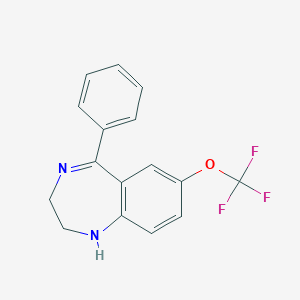
1H-1,4-Benzodiazepine, 2,3-dihydro-5-phenyl-7-trifluoromethoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-1,4-Benzodiazepine, 2,3-dihydro-5-phenyl-7-trifluoromethoxy- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It belongs to the class of benzodiazepine derivatives and has a unique chemical structure that makes it a promising candidate for research.
作用机制
The mechanism of action of 1H-1,4-Benzodiazepine, 2,3-dihydro-5-phenyl-7-trifluoromethoxy- is not fully understood. However, it is believed to act on the GABA-A receptor, which is an inhibitory neurotransmitter receptor in the brain. The compound enhances the binding of GABA to the receptor, resulting in increased inhibition of neuronal activity. This leads to a reduction in anxiety and other related symptoms.
Biochemical and Physiological Effects:
1H-1,4-Benzodiazepine, 2,3-dihydro-5-phenyl-7-trifluoromethoxy- has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. The compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, it has been found to have anxiolytic effects by reducing anxiety-related behaviors in animal models.
实验室实验的优点和局限性
One of the main advantages of using 1H-1,4-Benzodiazepine, 2,3-dihydro-5-phenyl-7-trifluoromethoxy- in lab experiments is its unique chemical structure, which makes it a promising candidate for research. The compound has shown promising results in various studies, and its potential applications in different fields make it an attractive target for further research. However, one of the limitations of using this compound is its high cost and limited availability. The synthesis of the compound is a complex process, and the yield and purity of the product can be affected by various factors, which can make it difficult to obtain sufficient quantities for research purposes.
未来方向
There are various future directions for the research on 1H-1,4-Benzodiazepine, 2,3-dihydro-5-phenyl-7-trifluoromethoxy-. One of the potential applications of this compound is in the treatment of anxiety disorders. Further studies are needed to understand the mechanism of action of the compound and its potential use in treating anxiety-related symptoms. The compound has also shown promising results in inhibiting the growth of cancer cells, and further research is needed to explore its potential use in cancer therapy. In addition, the compound has been studied for its anti-inflammatory properties, and future studies can focus on understanding the underlying mechanisms and its potential use in treating inflammatory diseases. Overall, the unique chemical structure and potential applications of 1H-1,4-Benzodiazepine, 2,3-dihydro-5-phenyl-7-trifluoromethoxy- make it a promising compound for further research.
Conclusion:
In conclusion, 1H-1,4-Benzodiazepine, 2,3-dihydro-5-phenyl-7-trifluoromethoxy- is a chemical compound with various potential applications in scientific research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to explore the potential use of this compound in different fields and to understand its underlying mechanisms of action.
合成方法
The synthesis of 1H-1,4-Benzodiazepine, 2,3-dihydro-5-phenyl-7-trifluoromethoxy- involves the reaction of 2-amino-5-phenyl-3H-1,4-benzodiazepine with trifluoromethoxyphenylacetyl chloride in the presence of a base such as triethylamine. The reaction occurs under reflux conditions and results in the formation of the desired product. The purity and yield of the product can be improved by using different solvents and purification techniques.
科学研究应用
1H-1,4-Benzodiazepine, 2,3-dihydro-5-phenyl-7-trifluoromethoxy- has various potential applications in scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-anxiety properties. The compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models. It has also been studied for its potential use in treating anxiety disorders.
属性
CAS 编号 |
19337-66-7 |
|---|---|
产品名称 |
1H-1,4-Benzodiazepine, 2,3-dihydro-5-phenyl-7-trifluoromethoxy- |
分子式 |
C16H13F3N2O |
分子量 |
306.28 g/mol |
IUPAC 名称 |
5-phenyl-7-(trifluoromethoxy)-2,3-dihydro-1H-1,4-benzodiazepine |
InChI |
InChI=1S/C16H13F3N2O/c17-16(18,19)22-12-6-7-14-13(10-12)15(21-9-8-20-14)11-4-2-1-3-5-11/h1-7,10,20H,8-9H2 |
InChI 键 |
PYWGKXMPEZETDF-UHFFFAOYSA-N |
SMILES |
C1CN=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)C3=CC=CC=C3 |
规范 SMILES |
C1CN=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)C3=CC=CC=C3 |
其他 CAS 编号 |
19337-66-7 |
同义词 |
2,3-Dihydro-5-phenyl-7-(trifluoromethoxy)-1H-1,4-benzodiazepine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



